cis-Halofuginone

Description

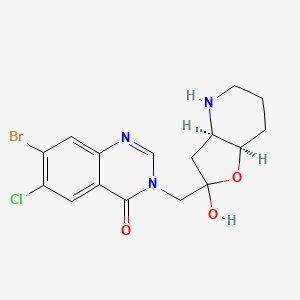

Structure

3D Structure

Properties

IUPAC Name |

3-[[(3aR,7aR)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]-7-bromo-6-chloroquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3/c17-10-5-12-9(4-11(10)18)15(22)21(8-20-12)7-16(23)6-13-14(24-16)2-1-3-19-13/h4-5,8,13-14,19,23H,1-3,6-7H2/t13-,14-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXGPVDFDDSICC-UIDSBSESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC(O2)(CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](CC(O2)(CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747873 | |

| Record name | 7-Bromo-6-chloro-3-{[(3aR,7aR)-2-hydroxyoctahydrofuro[3,2-b]pyridin-2-yl]methyl}quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273594-72-1 | |

| Record name | 7-Bromo-6-chloro-3-{[(3aR,7aR)-2-hydroxyoctahydrofuro[3,2-b]pyridin-2-yl]methyl}quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cis-Halofuginone: An In-Depth Technical Guide to its Anti-Fibrotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Cis-halofuginone, a synthetic analog of a natural quinazolinone alkaloid, has emerged as a potent anti-fibrotic agent. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in combating fibrosis. It delves into the molecular pathways it modulates, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying biological processes. The primary mechanisms discussed are the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway and the activation of the Amino Acid Starvation Response (AAR), which collectively lead to a significant reduction in collagen synthesis and pro-inflammatory responses.

Core Mechanisms of Action

This compound exerts its anti-fibrotic effects through a dual mechanism, targeting both the primary drivers of ECM production and the inflammatory milieu that perpetuates the fibrotic response.

Inhibition of the TGF-β/Smad3 Signaling Pathway

The TGF-β signaling pathway is a central regulator of fibrosis. Upon ligand binding, the TGF-β receptors phosphorylate and activate Smad proteins, particularly Smad3, which then translocates to the nucleus to induce the transcription of pro-fibrotic genes, including those for collagens and other ECM components.

This compound intervenes in this pathway primarily by inhibiting the phosphorylation of Smad3.[1] This action occurs downstream of the TGF-β receptors, as halofuginone does not affect the expression of the receptors themselves.[2] By preventing Smad3 phosphorylation, this compound effectively blocks the downstream signaling cascade that leads to the expression of key fibrotic markers such as collagen type I, alpha-smooth muscle actin (α-SMA), and fibronectin.[3][4]

Activation of the Amino Acid Starvation Response (AAR) and Inhibition of Th17 Cell Differentiation

Chronic inflammation is a key driver of fibrosis. T helper 17 (Th17) cells, a subset of T lymphocytes, are potent pro-inflammatory cells that contribute significantly to the fibrotic process through the secretion of cytokines like Interleukin-17 (IL-17).

This compound has been shown to be a potent inhibitor of Th17 cell differentiation.[5] It achieves this by activating the Amino Acid Starvation Response (AAR) pathway. Halofuginone inhibits prolyl-tRNA synthetase, an enzyme crucial for charging tRNA with the amino acid proline.[2] This inhibition mimics a state of amino acid deprivation, leading to the activation of the GCN2 kinase. Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to a global reduction in protein synthesis while selectively upregulating the translation of specific stress-response genes. This cascade ultimately suppresses the differentiation of naïve T cells into the Th17 lineage, thereby reducing the production of pro-inflammatory cytokines that contribute to fibrosis.[3][6]

Quantitative Data on the Anti-Fibrotic Effects of this compound

The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent efficacy of this compound in mitigating fibrotic processes.

Table 1: In Vitro Inhibition of Fibrotic Markers by this compound

| Cell Type | Fibrotic Marker | Treatment | Concentration | Inhibition | Reference |

| Human Skin Fibroblasts | Pro-Collagen Type I (pro-COL1A1) | Halofuginone + TGF-β (1 ng/mL) | 100 nM | ~50% | [4] |

| Human Skin Fibroblasts | α-Smooth Muscle Actin (α-SMA) | Halofuginone + TGF-β (1 ng/mL) | 100 nM | ~60% | [4] |

| Human Corneal Fibroblasts | Smad3 Protein Expression | Halofuginone | 10 ng/mL | Significant reduction | [3] |

| Human Corneal Fibroblasts | Phospho-Smad3 | Halofuginone + TGF-β (2 ng/mL) | 10 ng/mL | Significant reduction | [3] |

Table 2: In Vivo Effects of this compound in Animal Models of Fibrosis

| Animal Model | Tissue | Treatment | Dosage | Outcome | Reference |

| mdx Mouse (DMD model) | Diaphragm | (+)-Halofuginone (oral) | 15 µ g/mouse , 3x/week for 10 weeks | Significant reduction in collagen content vs. control | [7] |

| Thioacetamide-induced Liver Fibrosis (Rat) | Liver | Halofuginone (oral) | 5 ppm in drinking water | Prevention of collagen deposition and HSC activation | [8] |

| Dimethylnitrosamine-induced Liver Fibrosis (Rat) | Liver | Halofuginone | Not specified | Prevention of increased collagen α1(I) gene expression and collagen content | [5] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Western Blot Analysis of Phospho-Smad3

This protocol is used to quantify the levels of phosphorylated Smad3 in response to TGF-β stimulation and treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Smad3 (Ser423/425) and anti-total Smad3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells (e.g., human dermal fibroblasts) and grow to 70-80% confluency. Serum-starve the cells for 24 hours. Pre-treat with this compound at desired concentrations for 1 hour. Stimulate with TGF-β (e.g., 5 ng/mL) for 30-60 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Smad3 overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system. Strip the membrane and re-probe with an antibody against total Smad3 for normalization. Quantify band intensities using densitometry software.

In Vitro Th17 Cell Differentiation Assay

This protocol is used to assess the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.

Materials:

-

Naïve CD4+ T cell isolation kit (e.g., magnetic-activated cell sorting - MACS)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant murine IL-6 and TGF-β1

-

Anti-IFN-γ and anti-IL-4 antibodies

-

This compound

-

Cell stimulation cocktail (e.g., PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)

-

Intracellular staining kit with antibodies against IL-17A and IFN-γ

-

Flow cytometer

Procedure:

-

Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice using a negative selection kit.

-

T Cell Activation and Differentiation:

-

Coat a 96-well plate with anti-CD3 antibody.

-

Seed the isolated naïve CD4+ T cells in the coated plate.

-

Add soluble anti-CD28 antibody, IL-6 (e.g., 20 ng/mL), TGF-β1 (e.g., 1 ng/mL), anti-IFN-γ (e.g., 10 µg/mL), and anti-IL-4 (e.g., 10 µg/mL) to induce Th17 differentiation.

-

Add this compound at various concentrations to the designated wells.

-

Culture the cells for 3-5 days.

-

-

Restimulation and Intracellular Staining:

-

On the final day of culture, restimulate the cells with a cell stimulation cocktail for 4-6 hours.

-

Harvest the cells and perform surface staining for CD4.

-

Fix and permeabilize the cells according to the intracellular staining kit protocol.

-

Stain for intracellular IL-17A and IFN-γ.

-

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Frontiers | Passive hydrotherapy preserves cartilage and muscle integrity in a murine osteoarthritis model: potential role of integrin αV/TGF-β mechanotransduction [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. search.library.stonybrook.edu [search.library.stonybrook.edu]

- 4. researchgate.net [researchgate.net]

- 5. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular responses to halofuginone reveal a vulnerability of the GCN2 branch of the integrated stress response. [repository.cam.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Halofuginone to prevent and treat thioacetamide-induced liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of cis-Halofuginone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Halofuginone, a halogenated derivative of the natural quinazolinone alkaloid febrifugine, stands as a molecule of significant interest in the landscape of modern drug discovery.[1] Originally identified through synthetic modifications of a compound from the plant Dichroa febrifuga, it has transcended its initial application as a veterinary coccidiostat to become a promising therapeutic candidate for a range of human diseases, including fibrosis, cancer, and autoimmune disorders.[1][2] This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanisms of action of this compound, with a focus on the core data and methodologies relevant to researchers and drug development professionals.

Discovery and Stereochemistry: Unraveling the Active Isomer

The journey to understanding this compound begins with its parent compound, febrifugine, isolated from the plant Dichroa febrifuga, a traditional Chinese herb.[1] While febrifugine demonstrated potent antimalarial properties, its therapeutic utility was hampered by significant toxicity. This led to the synthetic development of halofuginone, a racemic mixture, in an effort to create a less toxic analogue.[1]

Subsequent research revealed that the biological activity of halofuginone is stereospecific. The molecule possesses two chiral centers on the piperidine ring, leading to the existence of different stereoisomers. The designation "cis-" refers to the relative configuration of the substituents on this ring. Crucially, studies have demonstrated that the (-)-enantiomer of halofuginone, corresponding to the (2R, 3S) absolute configuration, is the biologically active form, mirroring the stereochemistry of the natural febrifugine. This stereoisomer is responsible for the compound's therapeutic effects.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to yield the desired biologically active isomer. While various synthetic routes have been developed, a general and illustrative pathway is presented below. This process typically involves the synthesis of the two key heterocyclic fragments, the quinazolinone and the piperidine ring, followed by their coupling.

General Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action: A Dual Inhibitory Role

This compound exerts its diverse biological effects through two primary and distinct mechanisms of action: the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway and the inhibition of prolyl-tRNA synthetase (ProRS).

Inhibition of TGF-β/Smad3 Signaling

The TGF-β signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix (ECM) production. In pathological conditions like fibrosis, this pathway becomes dysregulated, leading to excessive collagen deposition. This compound has been shown to inhibit the phosphorylation of Smad3, a key downstream effector in the TGF-β cascade. By preventing Smad3 phosphorylation, this compound blocks the transcription of target genes, including those encoding for type I collagen.

Caption: Inhibition of the TGF-β/Smad3 signaling pathway by this compound.

Inhibition of Prolyl-tRNA Synthetase (ProRS)

This compound also functions as a potent inhibitor of prolyl-tRNA synthetase (ProRS), an essential enzyme responsible for charging tRNA with the amino acid proline. By binding to the active site of ProRS, this compound mimics the proline-AMP intermediate, thereby blocking the attachment of proline to its cognate tRNA. This leads to an accumulation of uncharged prolyl-tRNA, triggering the amino acid starvation response (AAR). The AAR, in turn, has profound effects on cellular processes, including the inhibition of T helper 17 (Th17) cell differentiation, which is implicated in autoimmune diseases.

Caption: Inhibition of prolyl-tRNA synthetase and activation of the AAR by this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays. The following table summarizes key inhibitory concentrations (IC50) and effective concentrations (EC50) for its primary mechanisms of action.

| Biological Target/Process | Assay Type | Cell Line/System | IC50/EC50 | Reference |

| Th17 Cell Differentiation | Intracellular Cytokine Staining | Murine T Cells | 3.6 ± 0.4 nM (IC50) | [3] |

| Prolyl-tRNA Synthetase (PfProRS) | Aminoacylation Assay | Plasmodium falciparum | 11 nM (IC50) | [4] |

| Collagen Secretion | In vitro fibroblast culture | Rat Urethral Fibroblasts | 10⁻⁸ M (Effective Concentration) | [5] |

Experimental Protocols

Measurement of Smad3 Phosphorylation

Objective: To quantify the inhibition of TGF-β-induced Smad3 phosphorylation by this compound.

Methodology:

-

Cell Culture: Plate target cells (e.g., fibroblasts, epithelial cells) in a 96-well plate and culture until they reach 70-80% confluency.

-

Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treatment: Treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Lysis: Wash the cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the concentration of phosphorylated Smad3 (pSmad3) and total Smad3 in the cell lysates using a sandwich ELISA or Western blot analysis.[6]

-

Data Analysis: Normalize the pSmad3 levels to total Smad3 levels. Calculate the percentage inhibition of pSmad3 at each this compound concentration relative to the TGF-β1-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Prolyl-tRNA Synthetase (ProRS) Inhibition Assay

Objective: To measure the inhibitory activity of this compound on ProRS.

Methodology:

-

Enzyme and Substrates: Use purified recombinant human or pathogen-specific ProRS. The substrates include ATP, radiolabeled L-proline (e.g., [³H]-proline), and a mixture of total tRNA.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl₂, ATP, radiolabeled L-proline, and tRNA.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

Enzyme Initiation: Initiate the reaction by adding the ProRS enzyme.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Precipitation and Washing: Stop the reaction and precipitate the tRNA (and any attached radiolabeled proline) using trichloroacetic acid (TCA). Wash the precipitate on a filter to remove unincorporated radiolabeled proline.

-

Scintillation Counting: Measure the radioactivity of the washed precipitate using a scintillation counter. The amount of radioactivity is proportional to the ProRS activity.[1]

-

Data Analysis: Calculate the percentage inhibition of ProRS activity at each this compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Measurement of Collagen Type I Gene Expression

Objective: To assess the effect of this compound on collagen type I gene expression.

Methodology:

-

Cell Treatment: Culture relevant cells (e.g., fibroblasts) and treat them with this compound at various concentrations for a specified period (e.g., 24-48 hours). A positive control, such as TGF-β1, can be used to induce collagen expression.

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the collagen type I alpha 1 chain (COL1A1) gene and a housekeeping gene (e.g., GAPDH) for normalization.[7]

-

Data Analysis: Calculate the relative expression of COL1A1 mRNA using the ΔΔCt method, normalized to the housekeeping gene. Compare the expression levels in this compound-treated cells to the vehicle-treated or TGF-β1-stimulated controls.[7]

-

In Situ Hybridization (alternative): For tissue samples, in situ hybridization can be used to visualize and quantify COL1A1 mRNA expression directly within the tissue context.[2]

Conclusion

This compound is a compelling small molecule with a well-defined, dual mechanism of action that underpins its therapeutic potential across a spectrum of diseases. Its stereospecific activity highlights the importance of chiral chemistry in drug design. The detailed understanding of its inhibitory effects on both TGF-β signaling and prolyl-tRNA synthetase provides a solid foundation for its continued investigation and development. The experimental protocols outlined in this guide offer a starting point for researchers to further explore the multifaceted biology of this promising compound.

References

- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halofuginone, a specific inhibitor of collagen type I synthesis, prevents dimethylnitrosamine-induced liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The effect of halofuginone, an inhibitor of collagen type i synthesis, on urethral stricture formation: in vivo and in vitro study in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Low-dose halofuginone inhibits the synthesis of type I collagen without influencing type II collagen in the extracellular matrix of chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Cis-Halofuginone as a Prolyl-tRNA Synthetase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cis-halofuginone, a derivative of the natural product febrifugine, is a potent and specific inhibitor of prolyl-tRNA synthetase (ProRS). This enzyme is critical for protein synthesis, catalyzing the charging of tRNA with proline. By competitively inhibiting ProRS, this compound mimics a state of proline starvation, leading to the activation of the Amino Acid Response (AAR) pathway and the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. These mechanisms of action underpin its diverse biological activities, including anti-fibrotic, anti-inflammatory, anti-parasitic, and anti-cancer effects. This technical guide provides an in-depth overview of the core molecular interactions, experimental protocols for its study, and the key signaling pathways involved.

Mechanism of Action: Competitive Inhibition of Prolyl-tRNA Synthetase

This compound exerts its primary effect by directly targeting the active site of prolyl-tRNA synthetase (ProRS). It acts as a competitive inhibitor with respect to proline, one of the substrates for the aminoacylation reaction. The inhibition is also ATP-dependent, meaning that the presence of ATP enhances the binding of halofuginone to the enzyme. This binding prevents the charging of tRNAPro with proline.

The resulting accumulation of uncharged tRNAPro is a cellular stress signal that triggers the Amino Acid Response (AAR) pathway. This integrated stress response pathway leads to a general shutdown of protein synthesis to conserve resources, as well as the specific translational upregulation of transcription factors like ATF4, which in turn orchestrates a transcriptional response to amino acid deprivation.

Furthermore, inhibition of ProRS by this compound has been shown to suppress the TGF-β signaling pathway. This occurs through the inhibition of Smad2/3 phosphorylation, key downstream mediators of TGF-β signaling. This action is thought to contribute significantly to the anti-fibrotic properties of this compound.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against ProRS has been quantified in various systems. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of Prolyl-tRNA Synthetase

| Enzyme Source | Assay Type | Parameter | Value | Reference |

| Plasmodium falciparum ProRS | Aminoacylation Assay | IC50 | 17 nM | [1] |

| Human ProRS | Not Specified | IC50 | Not Specified | |

| Anopheles culicifacies ProRS | Enzyme-based assay | Potent Inhibition | Not Quantified |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| HepG2 (liver) | P. berghei sporozoite load | IC50 | 17 nM | [1] |

| Various Cancer Cell Lines | Apoptosis/Anti-proliferative | Effective | Not Specified | [1] |

Experimental Protocols

Prolyl-tRNA Synthetase Activity Assay (tRNA Charging Assay)

This assay directly measures the enzymatic activity of ProRS by quantifying the amount of radiolabeled proline attached to its cognate tRNA.

Materials:

-

Purified ProRS enzyme

-

Total tRNA or purified tRNAPro

-

3H-Proline or 14C-Proline

-

ATP

-

Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter and fluid

Protocol:

-

Prepare a reaction mixture containing reaction buffer, ATP, and the desired concentration of this compound or vehicle control.

-

Add the purified ProRS enzyme to the reaction mixture and incubate for a predetermined time at the optimal temperature for the enzyme.

-

Initiate the charging reaction by adding total tRNA and radiolabeled proline.

-

At various time points, pipette aliquots of the reaction mixture onto glass fiber filters.

-

Immediately wash the filters with cold 5% TCA to precipitate the tRNA and remove unincorporated radiolabeled proline.

-

Perform additional washes with cold TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of charged tRNAPro.

-

Calculate the percent inhibition by comparing the activity in the presence of this compound to the vehicle control.

Luciferase-Based ATP Depletion Assay

This is a high-throughput compatible assay that measures the consumption of ATP during the aminoacylation reaction. A decrease in ProRS activity due to an inhibitor will result in less ATP consumption.

Materials:

-

Purified ProRS enzyme

-

Proline

-

Total tRNA or purified tRNAPro

-

ATP

-

Reaction buffer

-

Commercial luciferase-based ATP detection reagent (e.g., Kinase-Glo®)

-

Luminometer

Protocol:

-

Set up the aminoacylation reaction in a multi-well plate format with ProRS, proline, tRNA, and various concentrations of this compound.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at the optimal temperature for a set period.

-

Stop the reaction and add the luciferase-based ATP detection reagent according to the manufacturer's instructions. This reagent will lyse the cells (if a cellular assay) and contains luciferase and its substrate, which will produce light in the presence of ATP.

-

Measure the luminescence using a luminometer. The light output is directly proportional to the amount of ATP remaining in the well.

-

A higher luminescence signal indicates more ATP remaining and thus greater inhibition of ProRS.

-

Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

References

A Deep Dive into the cis-Halofuginone Binding Pocket: A Structural and Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural and mechanistic analysis of the binding of cis-halofuginone to its molecular target, glutamyl-prolyl-tRNA synthetase (EPRS). Halofuginone, a halogenated derivative of febrifugin, has garnered significant interest for its therapeutic potential in treating a range of conditions including malaria, cancer, fibrosis, and autoimmune diseases.[1][2][3] Understanding the intricacies of its binding pocket is paramount for the development of next-generation therapeutics with improved specificity and efficacy.

The Molecular Target: Prolyl-tRNA Synthetase (ProRS)

Halofuginone exerts its biological effects by specifically targeting the prolyl-tRNA synthetase (ProRS) domain of the bifunctional enzyme, glutamyl-prolyl-tRNA synthetase (EPRS).[1][3][4] This enzyme is crucial for protein synthesis, catalyzing the attachment of proline to its cognate tRNA. By inhibiting ProRS, halofuginone mimics proline starvation, leading to an accumulation of uncharged prolyl-tRNAs.[1][4][5] This accumulation triggers the Amino Acid Response (AAR) pathway, a key signaling cascade that modulates immune responses and cellular stress.[1][2][3][4]

Quantitative Analysis of Halofuginone Binding and Inhibition

The interaction between halofuginone and ProRS has been quantitatively characterized through various biochemical and biophysical assays. The following tables summarize the key binding affinities and inhibitory concentrations reported in the literature.

| Inhibitor | Target Enzyme | Parameter | Value | Reference |

| Halofuginone | Human ProRS | Ki | 18.3 nM | [1][6] |

| Halofuginone | Plasmodium falciparum ProRS | IC50 | 11 nM | [7] |

| Compound 3 (analog) | Staphylococcus aureus ProRS | IC50 | 0.18 µM | [8] |

| Compound 3 (analog) | Staphylococcus aureus ProRS | Kd | 30.3 nM | [8] |

Structural Insights into the Binding Pocket

X-ray crystallography studies have provided high-resolution snapshots of halofuginone bound within the active site of the human ProRS domain (hPRS).[9][10] These structures reveal that halofuginone acts as a competitive inhibitor with respect to proline and requires the presence of ATP for tight binding.[1][7][9] It effectively mimics the prolyl-adenylate intermediate, a key transient species in the aminoacylation reaction.[1][11]

The binding of halofuginone induces significant conformational changes in the enzyme, particularly in a region known as "motif 1," which acts as a cap over the active site.[9] In the inhibitor-bound state, this cap is "incorrectly closed," preventing the productive binding of substrates.

Key amino acid residues within the hPRS active site have been identified as crucial for halofuginone binding and the subsequent inhibition. Mutagenesis studies have confirmed the importance of Phe1097 and Arg1152 in the inhibitory mechanism.[9] The high degree of conservation of these binding pocket residues between human and parasitic ProRS, such as that from Plasmodium falciparum, presents a challenge for developing species-specific inhibitors.[7]

Signaling Pathways Modulated by Halofuginone

The inhibition of ProRS by halofuginone initiates a cascade of downstream signaling events, primarily through the activation of the Amino Acid Response (AAR) pathway. This section visualizes the key pathways affected.

Caption: Halofuginone's dual mechanism of action.

Experimental Protocols

This section details the methodologies for key experiments cited in the structural and functional analysis of halofuginone's interaction with ProRS.

Halofuginone Binding Assay

This protocol is adapted from studies investigating the direct binding of halofuginone to ProRS.[1]

References

- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. Halofuginone - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Conformational changes in human prolyl-tRNA synthetase upon binding of the substrates proline and ATP and the inhibitor halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 11. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]

In Vitro Effects of cis-Halofuginone on Collagen Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of cis-Halofuginone, a quinazolinone alkaloid, on the synthesis of collagen. Halofuginone is a potent inhibitor of collagen production, demonstrating significant anti-fibrotic properties in various preclinical models. This document consolidates key findings on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects, serving as a comprehensive resource for researchers in the fields of fibrosis, dermatology, and drug discovery.

Mechanism of Action: A Dual-Pronged Inhibition

This compound exerts its inhibitory effects on collagen synthesis through a sophisticated, dual-pronged mechanism primarily targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis.

The primary mechanism involves the inhibition of Smad3 phosphorylation.[1][2] TGF-β signaling is initiated when the ligand binds to its type II receptor, which in turn recruits and phosphorylates the type I receptor.[] The activated type I receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[] Halofuginone has been shown to specifically block the phosphorylation and subsequent activation of Smad3, a critical step in the canonical TGF-β pathway.[1] Interestingly, this inhibitory effect appears to be specific to Smad3, as Halofuginone does not affect the activation of Smad2.[1] The activated Smad3 forms a complex with Smad4, which then translocates to the nucleus to act as a transcription factor, upregulating the expression of target genes, including those for type I collagen (COL1A1 and COL1A2).[] By preventing Smad3 phosphorylation, Halofuginone effectively halts this signaling cascade, leading to a downstream reduction in type I collagen gene expression.[1][4]

Furthermore, some studies suggest that Halofuginone's effects may also be linked to the inhibition of prolyl-tRNA synthetase, an enzyme crucial for the incorporation of proline into collagen. This would represent a more direct inhibition of the protein synthesis machinery.

The culmination of these actions is a significant and specific reduction in the synthesis of type I collagen, the primary collagen type involved in fibrotic processes.[1][5]

Signaling Pathway of Halofuginone's Anti-Fibrotic Action

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Data on In Vitro Efficacy

The inhibitory effect of this compound on collagen synthesis has been quantified in various in vitro systems. The following table summarizes the effective concentrations and observed effects across different cell types.

| Cell Type | Concentration | Observed Effect | Reference |

| Avian Skin Fibroblasts | 10⁻¹¹ M | Attenuated [³H]proline incorporation into collagenase-digestible proteins. | [5] |

| Fibroblast Cultures | 10⁻⁸ M | Reduced the level of α2(I) collagen mRNA. | [1] |

| Rat Urethral Fibroblasts | 10⁻⁸ M | Inhibited secreted collagen due to inhibition of collagen alpha1(I) gene expression. | [4] |

| Human Corneal Fibroblasts | up to 10 ng/ml | Well-tolerated and significantly reduced TGF-β-induced expression of type I collagen. | [6][7][8] |

Experimental Protocols

A variety of in vitro methods have been employed to investigate the effects of Halofuginone on collagen synthesis. These protocols are crucial for the screening and characterization of anti-fibrotic compounds.[9]

General Experimental Workflow

Caption: General workflow for in vitro analysis of this compound.

Detailed Methodologies

1. Cell Culture

-

Cell Lines: Primary human corneal fibroblasts, skin fibroblasts (avian and mouse), and rat embryo cell lines have been utilized.[1][4][5][6]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Halofuginone Treatment

-

Preparation: Halofuginone is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to final concentrations in the cell culture medium.

-

Application: The culture medium is replaced with a medium containing the desired concentrations of Halofuginone. A vehicle control (medium with the solvent alone) is always included. In many experimental setups, cells are co-treated with TGF-β to induce a pro-fibrotic response.[6][7]

3. Quantification of Collagen Synthesis

-

[³H]Proline Incorporation Assay:

-

Cells are cultured in the presence of Halofuginone.

-

[³H]proline is added to the culture medium for a defined period to radiolabel newly synthesized proteins.

-

Proteins are precipitated (e.g., with trichloroacetic acid).

-

The amount of collagen is determined by digesting the protein precipitate with bacterial collagenase.

-

The radioactivity in the collagenase-digestible (collagen) and non-digestible fractions is measured using a scintillation counter.[5]

-

-

Sirius Red Staining for Total Collagen:

-

This colorimetric method is used to quantify total collagen in cell culture supernatant or deposited in the cell layer.[4][10]

-

Cells are fixed (e.g., with methanol).

-

The fixed cells or supernatant are incubated with a Sirius Red dye solution.

-

After washing to remove unbound dye, the bound dye is eluted.

-

The absorbance of the eluate is measured spectrophotometrically to determine the collagen content.

-

-

Western Blotting:

-

This technique is used to measure the protein levels of specific collagen types (e.g., type I collagen) and signaling molecules.[6][11][12]

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for the target protein (e.g., anti-collagen type I, anti-Smad3, anti-phospho-Smad3).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

This method quantifies the mRNA expression levels of collagen genes.[6][12]

-

Total RNA is extracted from the cultured cells.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

The cDNA is used as a template for PCR with primers specific for collagen genes (e.g., COL1A1, COL1A2) and a reference gene (e.g., GAPDH).

-

The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

4. Analysis of TGF-β Signaling Pathway

-

To confirm the mechanism of action, western blotting is the primary method used to assess the phosphorylation status of Smad3.[1][6][7] Cells are stimulated with TGF-β in the presence or absence of Halofuginone, and cell lysates are analyzed for levels of total Smad3 and phosphorylated Smad3 (p-Smad3). A reduction in the p-Smad3/total Smad3 ratio indicates inhibition of the pathway.

Conclusion

This compound is a potent and specific inhibitor of type I collagen synthesis in vitro. Its well-defined mechanism of action, centered on the blockade of TGF-β-mediated Smad3 phosphorylation, makes it a valuable tool for studying the molecular pathways of fibrosis and a promising candidate for the development of anti-fibrotic therapies. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of Halofuginone and other potential anti-fibrotic agents.

References

- 1. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]

- 4. The effect of halofuginone, an inhibitor of collagen type i synthesis, on urethral stricture formation: in vivo and in vitro study in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Halofuginone: an inhibitor of collagen type I synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Methods for measuring type I collagen synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Selective Inhibition of Th17 Cell Differentiation by cis-Halofuginone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also key drivers of pathogenesis in a multitude of autoimmune and inflammatory diseases. Consequently, the targeted inhibition of Th17 cell differentiation and function represents a promising therapeutic strategy. cis-Halofuginone, a synthetic derivative of the plant alkaloid febrifugine, has emerged as a potent and selective inhibitor of Th17 cell differentiation. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key methodologies related to the action of this compound on Th17 cells.

Core Mechanism of Action: The Amino Acid Starvation Response

This compound exerts its inhibitory effect on Th17 cell differentiation not by directly targeting the canonical signaling pathways induced by cytokines like IL-6 and TGF-β, but by activating the Amino Acid Starvation Response (AAR) pathway.[1][2][3] This cellular stress response is a highly conserved mechanism that allows cells to adapt to nutrient deprivation.

The key molecular target of halofuginone is the enzyme prolyl-tRNA synthetase (PRS), which is a component of the larger glutamyl-prolyl-tRNA synthetase (EPRS) complex.[3][4] Halofuginone binds to the active site of PRS, competitively inhibiting its ability to charge tRNA molecules with proline.[4][5] This leads to an accumulation of uncharged prolyl-tRNAs within the cell, which is a primary trigger for the AAR.

The accumulation of uncharged tRNAs is sensed by the kinase General Control Nonderepressible 2 (GCN2).[6] GCN2, upon activation, phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1][7] Phosphorylation of eIF2α leads to a global reduction in protein synthesis, but selectively increases the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4).[1][7] ATF4 is a key transcription factor of the AAR that orchestrates a transcriptional program to cope with amino acid limitation. It is the induction of this AAR pathway that ultimately and selectively suppresses the differentiation of Th17 cells.[1][3] This inhibitory effect can be reversed by the addition of excess proline, which competes with halofuginone for binding to PRS and thereby prevents the activation of the AAR.[4]

Beyond its role in differentiation, halofuginone also potently blocks IL-23-mediated STAT3 activation and the downstream expression of Th17 cytokines in already mature Th17 cells, and this effect is also dependent on the AAR pathway.[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on Th17 cell differentiation.

Table 1: In Vitro Inhibition of Th17 Differentiation

| Parameter | Species | Cell Type | Halofuginone Concentration | Effect | Reference |

| IC50 for Th17 differentiation | Mouse | Naïve CD4+ T cells | 3.6 ± 0.4 nM | Selective inhibition of IL-17 production | [3] |

| IL-17A Expression | Mouse | Naïve CD4+ T cells | 20 nM | Significant reduction in IL-17A+ cells | [8] |

| IL-17 Production | Human | Peripheral Blood T cells | 40 nM | Repression of IL-17 expression | [3] |

| Il17a and Il17f mRNA | Mouse | Differentiating Th17 cells | 40 nM | Inhibition of mRNA production | [9] |

Table 2: Effect of Halofuginone on Gene and Protein Expression

| Target Molecule | Cell Type | Treatment | Fold Change/Observation | Method | Reference |

| p-eIF2α | Mouse CD4+ T cells | Halofuginone | Increased phosphorylation | Western Blot | [1] |

| ATF4 | Mouse CD4+ T cells | Halofuginone | Increased protein expression | Western Blot | [1] |

| RORγt mRNA (Rorc) | Differentiating Th17 cells | Halofuginone | No significant change in induction | qPCR | [3] |

| RORα mRNA (Rora) | Differentiating Th17 cells | Halofuginone | No significant change in induction | qPCR | [3] |

| Foxp3 Expression | Differentiating Th17 cells | Halofuginone | Reciprocal increase in expression | Flow Cytometry | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effect on Th17 cell differentiation.

Mouse Naïve CD4+ T Cell Isolation and Th17 Differentiation

This protocol outlines the isolation of naïve CD4+ T cells from mouse spleens and their subsequent differentiation into Th17 cells, which can be treated with this compound.

Materials:

-

Spleens from C57BL/6 mice

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol

-

Naïve CD4+ T cell isolation kit (e.g., Miltenyi Biotec)

-

Anti-CD3ε antibody (10 µg/mL)

-

Anti-CD28 antibody (2 µg/mL)

-

Recombinant mouse IL-6 (20 ng/mL)

-

Recombinant human TGF-β1 (1 ng/mL)

-

Anti-IFN-γ antibody (10 µg/mL)

-

Anti-IL-4 antibody (10 µg/mL)

-

This compound (stock solution in DMSO)

-

96-well U-bottom plates

Procedure:

-

Prepare a single-cell suspension from the spleens of C57BL/6 mice by mechanical dissociation.

-

Isolate naïve CD4+ T cells (CD4+CD62L+) using a magnetic-activated cell sorting (MACS) based isolation kit according to the manufacturer's instructions.[2][10]

-

Coat a 96-well plate with anti-CD3ε antibody (10 µg/mL in PBS) for at least 2 hours at 37°C. Wash the plate three times with sterile PBS before use.

-

Seed the purified naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3ε coated plate.

-

Add soluble anti-CD28 antibody (2 µg/mL) to the culture.

-

For Th17 polarizing conditions, add recombinant mouse IL-6 (20 ng/mL), recombinant human TGF-β1 (1 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL).[2]

-

Add this compound at the desired concentrations (e.g., a titration from 1 nM to 100 nM) or vehicle control (DMSO) to the wells.

-

Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.

-

After incubation, cells can be harvested for analysis by flow cytometry, qPCR, or other assays.

Intracellular Cytokine Staining for IL-17A

This protocol is for the detection of intracellular IL-17A in differentiated T cells by flow cytometry.

Materials:

-

Differentiated T cells from the protocol above

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Brefeldin A or Monensin

-

FACS buffer (PBS with 2% FBS)

-

Surface staining antibodies (e.g., anti-CD4)

-

Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm)

-

Intracellular staining antibody (anti-IL-17A)

-

Flow cytometer

Procedure:

-

Restimulate the differentiated T cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor such as Brefeldin A (10 µg/mL) or Monensin.[11]

-

Harvest the cells and wash with FACS buffer.

-

Perform cell surface staining by incubating the cells with a fluorescently conjugated anti-CD4 antibody for 20-30 minutes at 4°C.

-

Wash the cells twice with FACS buffer.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[12] This step is crucial for allowing the intracellular antibody to access its target.

-

Incubate the permeabilized cells with a fluorescently conjugated anti-IL-17A antibody for 30-45 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data by gating on CD4+ T cells and quantifying the percentage of IL-17A+ cells.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the mRNA expression levels of key Th17-related genes such as Il17a and Rorc (encoding RORγt).

Materials:

-

Differentiated T cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., Il17a, Rorc) and a housekeeping gene (e.g., Actb)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR system

Procedure:

-

Harvest the differentiated T cells and extract total RNA using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and housekeeping gene, and qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR system using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Western Blotting for AAR Pathway Proteins

This protocol is for detecting the phosphorylation of eIF2α and the expression of ATF4, key markers of AAR activation.

Materials:

-

Differentiated T cells treated with halofuginone for various time points (e.g., 0, 1, 2, 4 hours)

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α, anti-ATF4, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the T cells in RIPA buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion

This compound represents a powerful tool for studying Th17 cell biology and holds significant therapeutic potential for the treatment of Th17-mediated autoimmune and inflammatory diseases. Its unique mechanism of action, centered on the induction of the Amino Acid Starvation Response through the inhibition of prolyl-tRNA synthetase, provides a selective means of suppressing Th17 cell differentiation and function. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the nuances of the AAR pathway in immune cells will undoubtedly unveil new opportunities for therapeutic intervention.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sundrudlab.com [sundrudlab.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. miltenyibiotec.com [miltenyibiotec.com]

- 11. youtube.com [youtube.com]

- 12. jitc.bmj.com [jitc.bmj.com]

Foundational Research on cis-Halofuginone for Autoimmune Diseases: A Technical Guide

Abstract Halofuginone (HF), a synthetic derivative of the plant alkaloid febrifugine, has emerged as a small molecule with significant therapeutic potential for a range of autoimmune and fibrotic diseases.[1][2][3] Foundational research has elucidated its multifaceted mechanism of action, which is primarily centered on two distinct cellular pathways: the selective inhibition of T helper 17 (Th17) cell differentiation through the activation of the amino acid starvation response (AAR), and the attenuation of pro-fibrotic signaling by inhibiting the transforming growth factor-beta (TGF-β) pathway.[1][4][5] By targeting these critical pathways, Halofuginone addresses both the inflammatory and fibrotic components characteristic of many autoimmune disorders, such as rheumatoid arthritis and scleroderma.[6][7][8] This technical guide provides an in-depth overview of the core research on cis-Halofuginone, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways to support further research and drug development efforts in this promising field.

Core Mechanisms of Action

Inhibition of Th17 Cell Differentiation via Amino Acid Starvation Response (AAR)

A pivotal mechanism of Halofuginone in the context of autoimmunity is its ability to selectively inhibit the differentiation of pro-inflammatory Th17 cells.[9][10] Th17 cells are key mediators of autoimmunity, and their dysregulation is associated with numerous conditions, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[11]

Halofuginone exerts this effect not by targeting cytokine signaling directly, but by activating the Amino Acid Starvation Response (AAR), a cellular stress pathway.[4][9] The specific molecular steps are as follows:

-

Inhibition of Prolyl-tRNA Synthetase (ProRS): Halofuginone binds to the active site of prolyl-tRNA synthetase (EPRS), an enzyme responsible for charging proline onto its corresponding tRNA.[5][11][12]

-

Accumulation of Uncharged tRNA: This inhibition leads to an accumulation of uncharged prolyl-tRNAs, which the cell interprets as a sign of proline deprivation.[2][11]

-

Activation of GCN2 Kinase: The buildup of uncharged tRNAs activates the kinase General Control Nonderepressible 2 (GCN2).[12]

-

Phosphorylation of eIF2α: Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), a key event in the AAR pathway.[12]

-

Selective Blockade of Th17 Differentiation: The activation of the AAR pathway selectively prevents the development of Th17 cells, without significantly affecting other T cell lineages like Th1 or regulatory T cells (Tregs).[2][9] This specificity makes Halofuginone a targeted immunomodulatory agent, potentially avoiding broad immunosuppression.[4]

Attenuation of Pro-Fibrotic TGF-β Signaling

Fibrosis, the excessive deposition of extracellular matrix proteins like collagen, is a pathological hallmark of diseases such as scleroderma and is often driven by the cytokine TGF-β.[1][7][13] Halofuginone demonstrates potent anti-fibrotic activity by directly interfering with the TGF-β signaling cascade.[14][15]

The mechanism involves the inhibition of a key downstream signaling molecule, Smad3:

-

TGF-β Receptor Activation: TGF-β binds to its cell surface receptors, leading to the phosphorylation and activation of receptor-associated Smad proteins, primarily Smad2 and Smad3.[1]

-

Inhibition of Smad3 Phosphorylation: Halofuginone specifically blocks the TGF-β-mediated phosphorylation of Smad3.[1][8][16] This action is highly specific, as the activation of Smad2 is not affected.[16]

-

Blocked Nuclear Translocation: Since phosphorylation is required for Smad3 to form a complex with Smad4 and translocate to the nucleus, Halofuginone effectively prevents this step.

-

Reduced Collagen Gene Expression: By blocking the nuclear activity of Smad3, Halofuginone downregulates the transcription of target genes, most notably the gene for type I collagen, thereby reducing fibrosis.[16][17] Some studies also suggest Halofuginone can upregulate the inhibitory Smad7, further dampening the pathway.[14][18]

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on Halofuginone, providing metrics for its potency and activity in various experimental models.

Table 1: In Vitro Efficacy of Halofuginone

| Parameter | Model System | Value | Reference |

|---|---|---|---|

| IC₅₀ for Th17 Inhibition | Murine T Cell Culture | 3.6 ± 0.4 nM | [9] |

| Effective Concentration | Human Corneal Fibroblasts | 10 ng/mL (well-tolerated) | [17] |

| Effective Concentration | Naïve CD4⁺ T Cells | 20 nM | [19] |

| Effective Concentration | Fibroblast Cultures | 10⁻⁸ M (reduced collagen mRNA) | [16] |

| Binding Affinity (Kᴅ) | HSPA8 Target | 3.877 µM | [20] |

| IC₅₀ for Antimalarial Activity | P. berghei in HepG2 cells | 17 nM |[5] |

Table 2: In Vivo Efficacy of Halofuginone

| Animal Model | Disease | Dosing Regimen | Key Outcome | Reference |

|---|---|---|---|---|

| Adjuvant-Induced Arthritis (Rat) | Rheumatoid Arthritis | 1.25 and 2.5 mg/kg (oral, every other day) | Significantly inhibited synovial proliferation, cartilage destruction, and bone erosion. | [20] |

| Tight Skin (Tsk) Mouse | Scleroderma | Low dose for 60 days | Prevented the development of cutaneous hyperplasia (dermal fibrosis). | [16] |

| Bleomycin-Induced Scleroderma | Scleroderma | Not specified | Therapeutic effect observed. | [21] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Not specified | Protected mice from Th17-associated inflammation. |[4][9] |

Key Experimental Protocols

Protocol: In Vitro Th17 Differentiation Assay

This protocol outlines the differentiation of naïve CD4⁺ T cells into Th17 cells and is used to assess the inhibitory effect of Halofuginone.

1. Isolation of Naïve CD4⁺ T Cells:

-

Harvest spleens and lymph nodes from mice into sterile PBS.

-

Prepare a single-cell suspension by grinding the organs through a 70 µm cell strainer.

-

Isolate naïve CD4⁺ T cells (CD4⁺CD62L⁺CD44⁻CD25⁻) using a magnetic-activated cell sorting (MACS) negative selection kit according to the manufacturer's instructions to ensure high purity (>90%).[22][23]

2. T Cell Culture and Differentiation:

-

Coat a 96-well U-bottom plate with anti-CD3ε antibody (e.g., 10 µg/mL in PBS) and incubate at 37°C for at least 4 hours. Wash wells 3x with sterile PBS before use.[22]

-

Resuspend the isolated naïve T cells to a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and β-mercaptoethanol).

-

Prepare the Th17 differentiation cocktail containing:

-

Add Halofuginone (or vehicle control) at desired concentrations (e.g., 1-100 nM) to the appropriate wells.

-

Add 200 µL of the cell suspension with the differentiation cocktail to each well.

-

Incubate for 3-4 days at 37°C in a 5% CO₂ incubator.[19]

3. Analysis by Flow Cytometry:

-

Restimulate the cells for 4-5 hours with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Monensin or Brefeldin A).[26]

-

Harvest the cells and stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells using a commercial kit.

-

Perform intracellular staining for the signature Th17 cytokine, IL-17A.

-

Analyze the percentage of CD4⁺IL-17A⁺ cells using a flow cytometer.[22]

Protocol: Analysis of STAT3 Phosphorylation

This protocol describes how to measure the phosphorylation of STAT3 at the Tyr705 residue, a critical step in Th17 differentiation that is modulated by Halofuginone.

1. Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HeLa, CD4⁺ T cells) to ~80% confluency.

-

Starve cells of serum for a few hours if necessary to reduce basal phosphorylation.

-

Pre-treat cells with Halofuginone or vehicle control for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with a known STAT3 activator, such as IL-6 (e.g., 20 ng/mL) or Oncostatin M (40 ng/mL), for a short period (e.g., 15-30 minutes).[27][28]

2. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium vanadate, PMSF).

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

-

Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

3. Western Blot Analysis:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[29]

-

To normalize, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., α-tubulin or GAPDH).[28]

Visualized Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms of Halofuginone and the experimental workflows used to study its effects.

Caption: Halofuginone inhibits EPRS, activating the AAR pathway to block Th17 differentiation.

Caption: Halofuginone inhibits TGF-β signaling by blocking the phosphorylation of Smad3.

Caption: Experimental workflow for assessing Halofuginone's effect on Th17 differentiation.

Conclusion and Future Directions

The foundational research on this compound has established it as a potent, dual-action molecule with significant therapeutic promise for autoimmune diseases. Its ability to selectively inhibit Th17 cell differentiation via the AAR pathway and simultaneously block pro-fibrotic TGF-β/Smad3 signaling provides a compelling rationale for its development. The quantitative data demonstrate its efficacy at nanomolar concentrations in vitro, with corresponding positive outcomes in multiple preclinical animal models of autoimmunity and fibrosis.

For drug development professionals, Halofuginone represents a unique lead compound. Future research should focus on:

-

Clinical Trials: While early trials for scleroderma have been conducted, larger, well-controlled studies are needed for a range of autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.[7][8]

-

Pharmacokinetics and Safety: Further characterization of its oral bioavailability, half-life, and long-term safety profile in humans is critical.[6]

-

Derivative Synthesis: Development of analogs could optimize potency and reduce potential off-target effects, improving the therapeutic window.

-

Combination Therapies: Investigating Halofuginone in combination with existing disease-modifying antirheumatic drugs (DMARDs) or biologics could reveal synergistic effects.

By leveraging the detailed mechanisms and protocols outlined in this guide, researchers can continue to build upon this foundational knowledge, paving the way for a new class of therapies for complex autoimmune disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Halofuginone - Wikipedia [en.wikipedia.org]

- 3. Halofuginone - the multifaceted molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual-targeted halofuginone hydrobromide nanocomplexes for promotion of macrophage repolarization and apoptosis of rheumatoid arthritis fibroblast-like synoviocytes in adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic trials for systemic sclerosis: An update - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 8. Halofuginone to treat fibrosis in chronic graft-versus-host disease and scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dash.harvard.edu [dash.harvard.edu]

- 12. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]

- 13. Effect of halofuginone on the development of tight skin (TSK) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Targeting overexpressed HSPA8 by halofuginone suppresses aberrant proliferation and invasion of rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analysis of the effect of halofuginone on bleomycin-induced scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]

- 24. resources.revvity.com [resources.revvity.com]

- 25. researchgate.net [researchgate.net]

- 26. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]

- 27. mesoscale.com [mesoscale.com]

- 28. portlandpress.com [portlandpress.com]

- 29. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacokinetics of cis-Halofuginone

This technical guide provides a comprehensive overview of the pharmacokinetics of this compound (HF), a synthetic derivative of the natural alkaloid febrifugine. Halofuginone has garnered significant interest for its wide range of biological activities, including antifibrotic, antiangiogenic, and antineoplastic properties[1]. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for its development as a therapeutic agent.

Pharmacokinetic Profile

Pharmacokinetic studies, primarily conducted in rodent models, have defined the plasma kinetics, tissue distribution, and bioavailability of Halofuginone following intravenous (i.v.), intraperitoneal (i.p.), and oral administration[2].

Absorption and Bioavailability

The bioavailability of Halofuginone is highly dependent on the route of administration. While readily absorbed following oral administration, its systemic bioavailability through this route is limited[2][3].

-

Intravenous (i.v.) Administration : In mice, i.v. bolus delivery of 1.5 mg/kg resulted in peak plasma concentrations (Cmax) between 313 and 386 ng/mL[2].

-

Intraperitoneal (i.p.) Administration : The bioavailability of HF after i.p. delivery in mice was determined to be 100%[2].

-

Oral Administration : After oral administration in mice, Halofuginone was undetectable in plasma, indicating very limited oral bioavailability (0%)[2]. Despite this, substantial concentrations were found in key tissues like the liver, kidney, and lungs, suggesting that it may still exert effects in these organs after oral delivery[2].

Distribution

Following administration, Halofuginone distributes rapidly and widely to most tissues, with the notable exception of the brain[2]. It persists longer in tissues such as the lung, liver, kidney, spleen, and skeletal muscle compared to plasma[2]. Even after oral administration where plasma levels were undetectable, HF was easily measured in the kidney, liver, and lung for up to 48 hours[2].

Metabolism

Current evidence suggests that Halofuginone is not significantly metabolized. Studies in rodents failed to detect any HF metabolites in plasma, tissue, or urine samples[2].

Excretion

The primary route of excretion for unchanged Halofuginone appears to be renal. In rodent models, urinary excretion accounted for 8-11% of the administered intravenous dose within the first 48 hours[2]. The biological half-life has been reported to range from approximately 24 to 72 hours[3].

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Halofuginone in CD2F1 mice as reported in the literature.

Table 1: Plasma Pharmacokinetics of Halofuginone in Mice (1.5 mg/kg, i.v. Bolus)

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Peak Plasma Conc. (Cmax) | 313 - 386 | ng/mL | [2] |

| AUC | 19,874 | ng/mL·min | [2] |

| Total Body Clearance (CLtb) | 75 | mL/min/kg | [2] |

| Model Fit | Two-compartment open linear | - |[2] |

Table 2: Bioavailability of Halofuginone in Mice

| Route of Administration | Bioavailability (%) | Reference |

|---|---|---|

| Intraperitoneal (i.p.) | 100 | [2] |

| Oral | 0 |[2] |

Key Signaling Pathways and Mechanism of Action

Halofuginone exerts its biological effects by modulating several key signaling pathways. Its multifaceted action is a primary reason for its therapeutic potential in diseases ranging from fibrosis to cancer[4][5].

Inhibition of TGF-β/Smad Signaling

A primary mechanism of Halofuginone's antifibrotic effect is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway[1][4][6]. It specifically blocks the phosphorylation of Smad3, a key downstream mediator in the TGF-β cascade, without affecting Smad2 activation[5][7]. This prevents the translocation of the Smad complex to the nucleus, thereby inhibiting the expression of target genes like type I collagen[4][7]. Some studies also suggest HF can upregulate the inhibitory Smad7[1][4].

Figure 1: Inhibition of the TGF-β/Smad3 signaling pathway by this compound.

Activation of the Amino Acid Response (AAR) Pathway

Halofuginone is a potent inhibitor of glutamyl-prolyl-tRNA synthetase (EPRS), the enzyme that charges tRNA with proline[8][9]. By inhibiting EPRS, HF mimics a state of proline starvation, leading to an accumulation of uncharged tRNAPro[10]. This activates the General Control Nonderepressible 2 (GCN2) kinase, a key sensor in the Amino Acid Response (AAR) pathway, which is a branch of the Integrated Stress Response (ISR)[8][10]. This activation leads to downstream effects, including the inhibition of Th17 cell differentiation, which contributes to its anti-inflammatory and autoimmune modulatory effects[4][9].

Figure 2: Activation of the Amino Acid Response pathway by this compound.

Experimental Protocols

The following sections detail generalized methodologies for key experiments used in the pharmacokinetic and pharmacodynamic evaluation of this compound.

Quantification of this compound in Biological Matrices

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the standard method for accurately quantifying drug concentrations in complex biological samples like plasma, urine, and tissue homogenates.

-

Sample Preparation (Protein Precipitation) :

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of Halofuginone).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

-

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient : A linear gradient from 5% B to 95% B over 5 minutes.

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 5 µL.

-

-

Mass Spectrometric Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), Positive.

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : Monitor specific precursor-to-product ion transitions for Halofuginone and the internal standard.

-

Data Analysis : Quantify by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the same biological matrix.

-

Figure 3: General workflow for quantifying this compound via LC-MS/MS.

Analysis of Protein Expression and Phosphorylation

Methodology: Western Blot

This technique is used to detect specific proteins (e.g., Smad3, p-Smad3) in a sample. It was crucial in determining that Halofuginone inhibits Smad3 phosphorylation[7].

-

Protein Extraction :

-

Harvest cells or tissues and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE :

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by size on a 10% polyacrylamide gel.

-

-

Protein Transfer :

-